molecular formula C14H10ClN3OS2 B2952928 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034238-94-1

5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2952928
CAS No.: 2034238-94-1
M. Wt: 335.82
InChI Key: OFBUVFMQRUXTNF-UHFFFAOYSA-N
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Description

The chemical compound ‘5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide’ is a versatile material used in scientific research. Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives like ‘this compound’ often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Chemical Reactions Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The facile synthesis of thiophene-carboxamide derivatives, including compounds related to 5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide, has been demonstrated through Suzuki cross-coupling reactions. This process involves condensation reactions and the consideration of various reactivity parameters such as frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, and hyperpolarizability, indicating the compound's potential in nonlinear optical (NLO) applications due to its electronic structure and chemical reactivity (Ahmad et al., 2021).

Potential Applications in Antimycobacterial Activity

Research into the antimycobacterial activity of N-phenylpyrazine-2-carboxamides, which are structurally similar to this compound, has shown significant in vitro activity against Mycobacterium tuberculosis. These findings suggest the potential of such compounds in developing new antimycobacterial agents, highlighting the importance of the phenyl part of the molecule in maintaining activity against various mycobacterial strains (Zítko et al., 2013).

Structural Features and Computational Analysis

Studies on pyrazole-thiophene-based amide derivatives, including those similar to the compound of interest, have utilized various catalytic approaches for synthesis, followed by computational applications to investigate their electronic structure and NLO properties. These studies provide insight into the compound's chemical reactivity and stability, offering a basis for further exploration of its applications in materials science (Kanwal et al., 2022).

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that ‘5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide’ and similar compounds could have potential future applications in the field of medicinal chemistry.

Properties

IUPAC Name

5-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c15-12-4-3-11(21-12)14(19)18-8-9-13(17-6-5-16-9)10-2-1-7-20-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBUVFMQRUXTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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